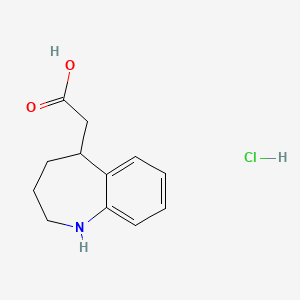

2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of novel 2,3,4,5-tetrahydro [1,3]diazepino [1,2-a]benzimidazole derivatives were obtained by alkylation mainly in the 1H-tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2-a]benzimidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 2,3,4,5-tetrahydro-1H-1-benzazepine has a density of 1.0±0.1 g/cm3, boiling point of 268.9±10.0 °C at 760 mmHg, and a molar refractivity of 46.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has been extensively studied due to their significant biological activity. Such compounds have been synthesized over the past 30 years, aiming to discover new medicines for diseases lacking effective treatment, such as certain types of cancer, and to address the issue of antibiotic resistance. The comprehensive review by Földesi, Volk, and Milen (2018) focuses on the synthesis and properties of various ring systems, including imidazole, triazole, and tetrazole derivatives, highlighting their potential for generating new pharmacologically active compounds Földesi, Volk, & Milen, 2018.

Biological and Pharmacological Applications

- Anticancer Activity: Certain 3-benzazepines have shown cytotoxic effects against human promyelotic leukemia HL-60 cells, indicating their potential as anticancer agents. The ability to generate radicals and enhance the decay of ascorbic acid in rat brain homogenate suggests a mechanism for their biological activity. Compounds with 7,8-dihydroxy groups, in particular, have demonstrated significant cytotoxicity and the capacity to inhibit multidrug resistance P-glycoprotein, highlighting their potential in overcoming drug resistance in cancer therapy Kawase, Saito, & Motohashi, 2000.

Environmental Applications and Concerns

- Herbicide Toxicity and Environmental Impact: The widespread use of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has raised concerns regarding their impact on ecosystems and human health. Studies on the toxicity and mutagenicity of 2,4-D have advanced rapidly, focusing on its environmental fate, eco-toxicological effects, and potential for causing metabolic disorders. The scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) provides insights into the trends and gaps in research on 2,4-D, highlighting the need for future studies on its molecular biology, gene expression, and pesticide degradation to mitigate its adverse effects Zuanazzi, Ghisi, & Oliveira, 2020.

Zukünftige Richtungen

The future directions for research on “2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride” could involve further exploration of its synthesis, structure, and potential applications. Given the interest in similar compounds for their anxiolytic and analgesic potentials , this compound could also be explored in these contexts.

Eigenschaften

IUPAC Name |

2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLQHRBSMQMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)

![(E)-6-(tert-butyl)-8-((2-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2994571.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)